Nepsilon-Acetyl-Nalpha-Boc-L-lysine

Description

Definition and Structural Context within Protected Amino Acid Derivatives

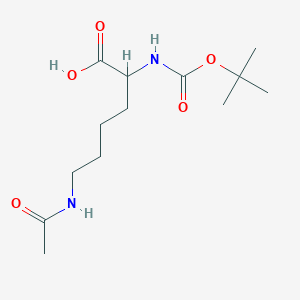

Nε-Acetyl-Nα-Boc-L-lysine is a derivative of the essential amino acid L-lysine. Its structure is distinguished by the presence of two key chemical modifications: an acetyl group (Ac) attached to the epsilon (ε) amino group of the lysine (B10760008) side chain, and a tert-butyloxycarbonyl (Boc) protecting group attached to the alpha (α) amino group. chemimpex.compeptide.com This dual modification places it within the class of protected amino acid derivatives, which are fundamental reagents in peptide chemistry and other areas of organic synthesis.

The Boc group is an acid-labile protecting group, meaning it can be selectively removed under acidic conditions, while the acetyl group at the ε-position is stable under these conditions. This differential stability is a cornerstone of its utility, allowing for the stepwise and controlled formation of peptide bonds and other chemical linkages.

Table 1: Key Structural Features of Nε-Acetyl-Nα-Boc-L-lysine

| Feature | Description |

| Core Structure | L-lysine, an essential amino acid. |

| Nα-Protection | The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. chemimpex.com |

| Nε-Modification | The epsilon-amino group of the side chain is acetylated. chemicalbook.com |

| Stereochemistry | The "L" designation indicates the natural stereoisomer of lysine. |

Significance as a Building Block in Complex Chemical Synthesis

The primary significance of Nε-Acetyl-Nα-Boc-L-lysine lies in its role as a versatile building block for the synthesis of complex molecules, particularly peptides and proteins. chemimpex.comthermofisher.com In solid-phase peptide synthesis (SPPS), the Boc group on the α-amino group prevents unwanted side reactions during the coupling of amino acids to a growing peptide chain. nih.govresearchgate.net Once the desired sequence is assembled, the Boc group can be removed to allow for the next amino acid to be added.

The acetylated ε-amino group serves a different, yet equally important, purpose. Lysine acetylation is a critical post-translational modification (PTM) in biological systems, influencing protein structure and function. nih.goviris-biotech.de By incorporating Nε-Acetyl-Nα-Boc-L-lysine into a synthetic peptide, researchers can create peptides that mimic this specific PTM. This allows for detailed investigations into the biological consequences of lysine acetylation. iris-biotech.de

Overview of Core Research Domains Involving Nε-Acetyl-Nα-Boc-L-lysine

The unique properties of Nε-Acetyl-Nα-Boc-L-lysine have made it a valuable tool in several key areas of scientific research:

Peptide Synthesis: As mentioned, it is a fundamental reagent for the synthesis of peptides containing acetylated lysine residues. chemimpex.comcymitquimica.com This is crucial for creating research tools to study enzymes involved in acetylation and deacetylation, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs). chemicalbook.com

Epigenetics: Lysine acetylation, particularly on histone proteins, is a key epigenetic mark that regulates gene expression. chemicalbook.comnih.gov Synthetic peptides containing acetylated lysine are used to study the "histone code" and the enzymes that "write" and "erase" these marks. researchgate.netnih.gov

Protein Modification and Bioconjugation: This compound facilitates the study of protein interactions and modifications. chemimpex.com It can be used to introduce acetylated lysine into proteins to investigate how this modification affects protein stability, localization, and interactions with other molecules. chemimpex.comiris-biotech.de Furthermore, derivatives of Boc-protected lysine are used in bioconjugation to attach other molecules, such as fluorescent dyes or drugs, to peptides and proteins. nih.govpeptide.com

Drug Discovery: By enabling the synthesis of modified peptides and proteins, Nε-Acetyl-Nα-Boc-L-lysine contributes to the development of novel therapeutic agents. chemimpex.comlookchem.com Understanding the role of lysine acetylation in disease processes can lead to the design of drugs that target the enzymes involved in this modification.

Properties

IUPAC Name |

6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKOUUAPSRCSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of Nepsilon Acetyl Nalpha Boc L Lysine in Peptide and Peptidomimetic Synthesis

Utilization as a Crucial Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide chain on a solid support. Nepsilon-Acetyl-Nalpha-Boc-L-lysine serves as an essential monomer in this process, facilitating the creation of peptides containing site-specifically acetylated lysine (B10760008) residues.

Compatibility with Standard Boc/Benzyl and Boc/Trifluoroacetic Acid (TFA) SPPS Strategies

The Boc protecting group on the alpha-amino group of this compound is labile to acidic conditions, making it compatible with standard Boc-based SPPS strategies. beilstein-journals.orgiris-biotech.de In the Boc/Benzyl strategy, the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid such as hydrogen fluoride (B91410) (HF). beilstein-journals.org The acetyl group on the lysine side chain is stable to these acidic conditions, ensuring its integrity throughout the synthesis.

Similarly, in the Boc/TFA strategy, repeated treatments with TFA are used to deprotect the N-terminal Boc group in each cycle of amino acid addition. researchgate.net The Nepsilon-acetyl group remains intact during these steps. This compatibility allows for the seamless integration of this compound into established SPPS protocols without the need for significant modifications to the synthetic strategy. sigmaaldrich.com

Table 1: Compatibility of this compound with SPPS Chemistries

| SPPS Strategy | Nα-Protecting Group | Side-Chain Protecting Groups (General) | Nε-Lysine Modification | Cleavage Conditions | Compatibility |

| Boc/Benzyl | Boc | Benzyl-based | Acetyl | HF | Yes |

| Boc/TFA | Boc | Acid-labile (e.g., tBu) | Acetyl | TFA | Yes |

Site-Specific Incorporation of Acetylated Lysine Residues into Peptides

A primary application of this compound is the directed placement of an acetylated lysine at a specific position within a peptide sequence. frontiersin.orgresearchgate.net This is achieved by introducing the modified amino acid at the desired cycle during SPPS. The pre-acetylated side chain of the building block ensures that only the intended lysine residue is acetylated, providing a level of control that is difficult to achieve through post-synthetic modification of a completed peptide chain. This site-specific incorporation is critical for synthesizing peptides that mimic naturally occurring post-translationally modified proteins, such as histones. frontiersin.orgresearchgate.net

Impact on Peptide Elongation and Purification Processes

The incorporation of this compound generally proceeds smoothly during peptide elongation. The acetyl group on the side chain is relatively small and uncharged, which typically does not lead to significant steric hindrance or aggregation issues that can sometimes complicate the synthesis of "difficult" sequences.

Solution-Phase Synthesis of Peptides Containing Nepsilon-Acetyl-L-lysine

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. This compound can also be utilized in solution-phase peptide synthesis. mdpi.complos.org In this approach, protected amino acids are coupled sequentially in a suitable solvent. The Boc group is removed after each coupling step, and the resulting peptide is purified after each stage or at the end of the synthesis. The principles of protecting group strategy are similar to those in SPPS, with the acetyl group on the lysine side chain remaining stable throughout the synthesis.

Design and Synthesis of Peptides Mimicking Post-Translational Acetylation

The ability to synthesize peptides with precisely placed acetylated lysine residues is paramount for creating tools to study the biological consequences of post-translational acetylation. researchgate.netmdpi.comiris-biotech.de

Reconstitution of Histone Acetylation Marks for Epigenetic Research

A significant area of application for this compound is in the field of epigenetics, specifically in the study of histone modifications. frontiersin.orgresearchgate.netiris-biotech.de Histone proteins are subject to a wide array of post-translational modifications, including acetylation of lysine residues, which play a crucial role in regulating chromatin structure and gene expression.

By using this compound in SPPS, researchers can synthesize histone tail peptides or even full-length histone proteins that contain acetylation marks at specific sites. frontiersin.orgnih.govnih.gov These synthetic histones can then be used in a variety of in vitro and in vivo studies to:

Investigate the direct effects of specific acetylation marks on nucleosome stability and dynamics. nih.gov

Identify and characterize "reader" proteins that specifically recognize and bind to acetylated histones.

Serve as substrates for enzymes that remove acetyl groups (histone deacetylases, HDACs) or add them (histone acetyltransferases, HATs).

Table 2: Examples of Synthesized Histone Peptides with Acetylated Lysine

| Histone | Acetylation Site | Research Application |

| H3 | Lysine 56 | Studying the role of H3K56ac in DNA replication and repair. nih.gov |

| H3 | Lysine 14 | Investigating the impact of H3K14ac on transcriptional activation. |

| H4 | Lysine 16 | Examining the influence of H4K16ac on chromatin compaction. |

The synthesis of these precisely modified histone mimics provides invaluable tools to dissect the intricate mechanisms of the "histone code" and its role in health and disease.

Development of Peptidic Probes for Acetyl-Lysine Binding Domains

The post-translational modification of lysine residues via acetylation is a fundamental mechanism regulating a vast array of cellular processes, from gene transcription to metabolism. frontiersin.org This reversible modification is recognized by specialized protein modules known as "readers," which bind to acetylated lysine (Kac) residues and translate the modification into a specific downstream biological signal. frontiersin.org Among the most studied reader domains are bromodomains, which are approximately 110-amino-acid modules that specifically recognize acetyl-lysine residues within proteins, particularly histones. frontiersin.orgnih.gov To investigate the intricate interactions between bromodomains and their acetylated targets, researchers rely on synthetic peptidic probes that mimic the native acetylated protein sequences.

The chemical synthesis of these crucial research tools is heavily dependent on specialized amino acid building blocks. This compound, also known as Boc-Lys(Ac)-OH, is a cornerstone reagent for this purpose, particularly in methodologies utilizing Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com This building block comes with the α-amino group protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, and the ε-amino group of the lysine side chain pre-acetylated and stable under the synthesis conditions. This configuration allows for the precise, site-specific incorporation of an acetyl-lysine residue into a growing peptide chain.

The development of peptidic probes using this compound or its Fmoc-protected equivalent, Fmoc-Lys(Ac)-OH, has enabled detailed exploration of the binding specificities of various acetyl-lysine reader domains. nih.gov By synthesizing a series of peptides where the acetylated lysine is systematically placed at different positions or where surrounding amino acids are varied, researchers can map the sequence context required for optimal binding by a specific bromodomain. nih.govcore.ac.uk

Furthermore, this synthetic strategy allows for the creation of probes containing analogs of acetyl-lysine to dissect the molecular requirements for recognition. For instance, studies have utilized peptides containing acetylated homolysine or ornithine to probe how the length of the amino acid side chain influences bromodomain binding. nih.govcore.ac.uk Such studies have revealed that while some bromodomains exhibit strict specificity for acetyl-lysine, others can accommodate variations in the side chain, binding to acetylated homolysine with an efficiency similar to the native acetyl-lysine. nih.gov

A key application of these probes is the quantitative assessment of binding affinities, which provides crucial insights into the strength of the interaction between a reader domain and its target sequence. Techniques like Isothermal Titration Calorimetry (ITC) are used to measure the binding affinity of synthetic peptides to purified bromodomain constructs. Research on the first bromodomain of BRD4 (BRD4-BD1), a key member of the BET family of proteins, has utilized a panel of synthetic peptides to determine its binding preference for various lysine acylations. nih.gov The findings demonstrate a clear selectivity of BRD4-BD1 for acetylated and propionylated lysine over other acyl modifications. nih.gov

Table 1: Binding Affinities of Acylated Histone H4 Peptides to BRD4-BD1

| Peptide Sequence (Acylation at K5/K8) | Binding Affinity (Kd) in µM |

|---|---|

| H4K5/8diacetyl | 1.1 ± 0.1 |

| H4K5/8dipropionyl | 2.5 ± 0.2 |

| H4K5/8dibutyryl | No binding detected |

Data sourced from a study on the binding of acylated H4 peptides to BRD4-BD1 using Isothermal Titration Calorimetry. nih.gov

In addition to biophysical assays like ITC, high-throughput methods such as SPOT peptide arrays employ these synthetic peptides to rapidly screen for interactions. mdpi.com In this technique, a large number of different acetyl-lysine-containing peptides are synthesized on a cellulose (B213188) membrane and probed with a bromodomain of interest to identify potential binding partners on a large scale. mdpi.com

Investigation of Nepsilon Acetyl Nalpha Boc L Lysine and Its Derivatives in Biochemical and Molecular Recognition Studies

Enzymatic Investigations Using Nepsilon-Acetyl-L-lysine Derivatives

The development of specific substrates is essential for characterizing the enzymes that mediate lysine (B10760008) acetylation. Derivatives of Nepsilon-acetyl-L-lysine are instrumental in designing assays to measure the activity of histone deacetylases (HDACs) and sirtuins, as well as to probe the specificity of other enzymes like aminoacylases.

Substrate Design for Histone Deacetylases (HDACs) and Sirtuins

Nepsilon-Acetyl-Nalpha-Boc-L-lysine is a precursor for creating fluorogenic substrates used to study HDACs. ontosight.ai A widely used example is Boc-Lys(Ac)-AMC, a synthetic peptide substrate where the acetylated lysine is linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC). ontosight.ai When the acetyl group is removed by an HDAC enzyme, subsequent enzymatic cleavage releases the highly fluorescent AMC molecule, providing a quantitative measure of enzyme activity. ontosight.ai This tool is crucial for screening potential HDAC inhibitors, which have therapeutic implications in diseases like cancer. ontosight.ai

Beyond simple substrates, researchers have developed a variety of Nε-acetyl-lysine analogs to explore the mechanisms of sirtuins, a class of NAD+-dependent deacetylases. nih.govrsc.org To overcome challenges in studying enzyme-substrate interactions, novel analogs have been designed with improved binding affinity. For instance, a screening strategy using peptide libraries and a novel acetyl-lysine analog, thiotrifluoroacetyl-lysine, was developed to identify substrates for the mitochondrial sirtuin, SIRT3. nih.gov This approach revealed that analogs such as thioacetyl-lysine and thiotrifluoroacetyl-lysine can bind more tightly to sirtuins than the native acetyl-lysine, aiding in the identification of binding trends and potential new substrates. nih.gov The thioacetyl analog, in particular, acts as a functional mimic for the acetyl group in reactions catalyzed by HDAC8 but can inhibit SIRT1, highlighting its utility as a probe to differentiate between deacetylase families. mdpi.comnih.gov

| Peptide Analog | Binding Constant (Kd) to SIRT3 (μM) | Fold Tighter Binding than Acetyl-lysine |

|---|---|---|

| Acetyl-lysine | 73 | 1.0 |

| Thioacetyl-lysine | 7.8 | 9.3 |

| Trifluoroacetyl-lysine | 43 | 1.7 |

| Thiotrifluoroacetyl-lysine | 5.9 | 12.4 |

Data sourced from a study on SIRT3 substrate specificity, demonstrating how modifications to the acetyl group can enhance binding for research purposes. nih.gov

Analysis of Aminoacylase and Other Enzyme Specificities

Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-amino acids. tandfonline.com Studies on these enzymes reveal a high degree of specificity, which is critical for their potential use in biocatalysis. Research on enzymes from Streptomyces species has identified distinct aminoacylases with specificities for either the Nα- or Nε-position of lysine. For example, in Streptomyces ambofaciens, the enzyme Sam-AA was found to be responsible for hydrolyzing Nα-acetyl-L-lysine, while the Sam-ELA enzyme showed specificity for Nε-acetyl-L-lysine. researchgate.net

Similarly, two novel enzymes from Streptomyces griseus were identified and expressed: SgAA, an α-aminoacylase, and SgELA, an ε-lysine acylase. nih.gov Biochemical characterization confirmed that SgAA could hydrolyze various Nα-acetylated amino acids, while the purified SgELA was specific for the hydrolysis of Nε-acetyl-L-lysine. nih.gov This enzymatic specificity allows for the selective deacylation of lysine residues, a valuable tool for both research and industrial applications, such as the synthesis of amino acid-based surfactants. nih.govresearchgate.net

| Enzyme | Organism | Substrate Specificity |

|---|---|---|

| Sam-AA | S. ambofaciens | N-α-acetyl-L-lysine hydrolysis |

| Sam-ELA | S. ambofaciens | N-ε-acetyl-L-lysine hydrolysis |

| SgAA | S. griseus | Hydrolysis of various Nα-acetyl amino acids |

| SgELA | S. griseus | Specific for Nε-acetyl-L-lysine hydrolysis |

This table summarizes findings on the distinct substrate specificities of aminoacylases, highlighting their ability to differentiate between Nα- and Nε-acetylated lysine. researchgate.netnih.gov

Molecular Interactions of Acetylated Lysine Residues within Biological Contexts

Lysine acetylation fundamentally alters the chemical properties of proteins, influencing their structure, interactions, and function. Understanding these consequences is a major goal of molecular and cell biology.

Probe for Protein-Protein Interactions Involving Acetylated Lysines

Lysine acetylation creates docking sites for specific "reader" proteins, which contain modules like bromodomains and YEATS domains that recognize the acetyl-lysine mark. portlandpress.combohrium.com To study these crucial protein-protein interactions, scientists have developed sophisticated probes derived from acetylated lysine. One innovative approach involves genetically encoding an acetyl-lysine mimic, Nε-trifluoroacetyl-L-lysine (TFAcK), into proteins. rsc.org Because fluorine has no natural background in proteins and its NMR signal is highly sensitive to the local chemical environment, TFAcK serves as a ¹⁹F NMR probe to detect conformational changes that occur during acetylated protein-protein or protein-DNA interactions. rsc.org

Another powerful strategy is the development of genetically encoded epitope tags that selectively recruit reader domains. acs.orgnih.gov For example, a tag called "RAY-tag" was created incorporating 2-furancarbonyllysine (Kfu), an analog that binds with high affinity to the YEATS domain of the protein AF9. acs.orgnih.gov By fusing this tag to other proteins, researchers can interrogate the recruitment of AF9 to specific cellular locations and study its biological functions in different contexts. acs.org These chemical biology tools are invaluable for dissecting the complex signaling networks mediated by lysine acetylation. bohrium.com

Understanding Regulatory Roles in Chromatin and Non-Histone Proteins

The most well-studied role of lysine acetylation is in the regulation of chromatin. Histone proteins have N-terminal tails rich in positively charged lysine residues that interact tightly with the negatively charged DNA backbone, helping to maintain a condensed, transcriptionally silent chromatin structure. wikipedia.orghmdb.ca The acetylation of these lysines neutralizes their positive charge, which weakens the histone-DNA interaction and leads to a more relaxed chromatin state that is accessible to the transcriptional machinery. wikipedia.orgnih.gov This process is a hallmark of active gene expression. portlandpress.com

In recent years, proteomic studies have revealed that lysine acetylation is widespread, affecting thousands of non-histone proteins involved in nearly every major cellular process, including DNA damage repair, cell division, and metabolism. nih.govnih.gov For non-histone proteins, acetylation can regulate function in diverse ways: it can alter enzymatic activity, change protein stability, control subcellular localization, and modulate protein-protein interactions. nih.gov For example, the acetylation of the tumor suppressor protein p53 is known to stimulate its DNA-binding activity, enhancing its role in cell cycle control. nih.gov The broad scope of non-histone protein acetylation indicates that this modification is a fundamental regulatory mechanism on par with phosphorylation. nih.gov

Development of Chemical Biology Tools

The compound this compound is a foundational element in the chemical biologist's toolkit for studying protein acetylation. Its structure allows for the straightforward synthesis of a wide array of specialized derivatives. By modifying the carboxylic acid end, researchers can attach reporter groups like fluorophores or affinity tags. By altering the Nε-acetyl group itself, they can create analogs that act as selective inhibitors or high-affinity binders for specific enzymes. nih.govmdpi.com

Furthermore, the development of methods for the genetic incorporation of acetyl-lysine analogs into proteins represents a significant leap forward. rsc.orgacs.org These techniques allow for the production of proteins with a single, stable modification at a precise location, enabling detailed structural and functional studies that were previously impossible. Tools like ¹⁹F NMR probes and genetically encoded epitope tags provide dynamic and in-cellulo insights into the roles of specific acetylation events. rsc.orgacs.org Collectively, these chemical biology tools, many of which originate from the versatile this compound scaffold, are indispensable for unraveling the complex regulatory networks governed by lysine acetylation.

Synthesis of Fluorescent and Affinity Labels for Biochemical Assays

The strategic modification of Nε-acetyl-Nα-Boc-L-lysine and its close derivatives serves as a powerful platform for the creation of sophisticated molecular tools, namely fluorescent and affinity labels. These labels are indispensable in biochemical and molecular recognition studies, enabling the detection, quantification, and characterization of enzymatic activities and molecular interactions with high sensitivity and specificity. The presence of a protected α-amino group (Boc) and an acetylated ε-amino group provides a versatile scaffold for the selective attachment of reporter groups or reactive moieties.

Fluorescent Labels for Enzyme Activity Assays

A prominent application of Nε-acetyl-Nα-Boc-L-lysine derivatives is in the synthesis of fluorogenic enzyme substrates. These substrates are typically non-fluorescent or weakly fluorescent until acted upon by a specific enzyme, after which they release a highly fluorescent molecule. This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity, making it ideal for high-throughput screening and detailed kinetic studies.

A key example is Boc-Lys(Ac)-AMC , a fluorogenic substrate designed for histone deacetylases (HDACs). caymanchem.com In this molecule, the core structure derived from Nε-acetyl-Nα-Boc-L-lysine is coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). The substrate itself is not fluorescent. However, upon deacetylation of the lysine side chain by an HDAC enzyme, the resulting Boc-Lys-AMC intermediate can be cleaved by a developing enzyme, such as trypsin. caymanchem.comnih.gov This cleavage releases the highly fluorescent AMC molecule, which can be quantified to determine HDAC activity. caymanchem.com The fluorescence of AMC is typically measured at excitation wavelengths of 340-360 nm and emission wavelengths of 440-460 nm. caymanchem.comnih.gov This assay design is particularly well-suited for high-throughput screening of potential HDAC inhibitors. caymanchem.com

Table 1: Properties of Fluorescent HDAC Substrate Boc-Lys(Ac)-AMC

| Property | Value | Source |

| Formal Name | N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester | caymanchem.com |

| CAS Number | 233691-67-3 | caymanchem.com |

| Molecular Formula | C23H31N3O6 | caymanchem.com |

| Application | Fluorogenic substrate for Histone Deacetylases (HDACs) | caymanchem.comnih.gov |

| Excitation Maxima | 340-360 nm | caymanchem.com |

| Emission Maxima | 440-460 nm | caymanchem.com |

Affinity Labels for Molecular Recognition Studies

Affinity labels are molecules designed to specifically bind to a target protein and then form a covalent bond with it, allowing for the identification of binding sites and the study of protein-ligand interactions. Nα-Boc-L-lysine serves as a valuable starting material for creating such labels.

A notable example is the synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL) . nih.gov This derivative is synthesized by the condensation of N-bromoacetyl-β-alanine with Nα-Boc-L-lysine. nih.gov The resulting BBAL is a stable, solid reagent that can be incorporated into peptides during solid-phase peptide synthesis. nih.gov The bromoacetyl group on the lysine side chain acts as a reactive "warhead." It is a sulfhydryl-selective cross-linking function, meaning it can specifically react with the sulfhydryl group of a cysteine residue in a target protein or another molecule to form a stable thioether linkage. nih.gov This allows for the creation of cyclic peptides, peptide-protein conjugates, and peptide polymers. nih.gov The inclusion of the β-alanine spacer can be quantified by amino acid analysis of acid hydrolyzates, which aids in the characterization of the resulting conjugates. nih.gov

Table 2: Synthesis and Application of Affinity Label BBAL

| Aspect | Description | Source |

| Compound Name | Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL) | nih.gov |

| Synthesis | Condensation of N-bromoacetyl-β-alanine with Nα-Boc-L-lysine. | nih.gov |

| Functional Group | Bromoacetyl group | nih.gov |

| Reactivity | Acts as a sulfhydryl-selective cross-linking agent. | nih.gov |

| Application | Used in solid-phase peptide synthesis to introduce a cross-linking function for preparing cyclic peptides and peptide conjugates. | nih.gov |

The ability to synthesize these specialized fluorescent and affinity labels from Nε-acetyl-Nα-Boc-L-lysine and its parent compound, Nα-Boc-L-lysine, highlights the immense utility of these protected amino acids in advancing biochemical and molecular recognition research.

Advanced Analytical Characterization of Nepsilon Acetyl Nalpha Boc L Lysine and Its Synthetic Products

High-Resolution Chromatographic Techniques

High-performance liquid chromatography (HPLC) is a cornerstone for the analytical assessment of Nε-Acetyl-Nα-Boc-L-lysine and its derivatives. Its high resolving power allows for the separation of the target compound from impurities and by-products.

Applications in Purity Profiling of Nε-Acetyl-Nα-Boc-L-lysine

The purity of Nε-Acetyl-Nα-Boc-L-lysine is critical for its successful use in peptide synthesis. HPLC, particularly reversed-phase HPLC (RP-HPLC), is the standard method for determining the purity of this compound. A typical method involves a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. Commercial suppliers of Nε-Acetyl-Nα-Boc-L-lysine often provide HPLC data to certify the purity of their products, with typical purities exceeding 98%. selleckchem.comfishersci.pt

Advanced strategies in chromatography, such as the use of innovative stationary phases and optimized sample preparation, further enhance the resolution and efficiency of purity profiling. nih.gov Techniques like dry loading of the sample can also improve the separation quality at a preparative scale. nih.gov

Table 1: Typical HPLC Parameters for Purity Analysis of Nε-Acetyl-Nα-Boc-L-lysine

| Parameter | Value |

| Column | C18, e.g., Reprosil-Pur C18-AQ (3 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |

| Gradient | Linear gradient from 5% to 95% B over a specified time |

| Flow Rate | Typically 1.0 mL/min for analytical scale |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 5 µL |

Analysis of Peptide Products Incorporating Acetylated Lysine (B10760008)

Once Nε-Acetyl-Nα-Boc-L-lysine is incorporated into a peptide, chromatographic techniques are essential for purifying and analyzing the final product. Acetylated peptides can be separated from their non-acetylated counterparts and other synthesis-related impurities using RP-HPLC. The presence of the acetyl group can slightly alter the retention time of the peptide compared to its unmodified form.

Furthermore, multi-dimensional chromatography, such as combining ion-exchange chromatography with RP-HPLC, can be employed to reduce the complexity of peptide mixtures, especially in the context of proteomics studies analyzing acetylated proteins. mdpi.comresearchgate.net Techniques like hydrophilic interaction liquid chromatography (HILIC) can also be used for the fractionation of acetylated peptides. unavarra.es

Spectroscopic Approaches for Structural Confirmation

Spectroscopic methods provide definitive evidence for the chemical structure and molecular identity of Nε-Acetyl-Nα-Boc-L-lysine and the peptides containing it.

Nuclear Magnetic Resonance (NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Nε-Acetyl-Nα-Boc-L-lysine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a characteristic singlet at approximately 1.4 ppm. The acetyl group's methyl protons also give a singlet, usually around 2.0 ppm. The various protons of the lysine backbone and side chain exhibit distinct chemical shifts and coupling patterns that can be assigned through detailed analysis, including 2D NMR techniques like COSY and HSQC. For instance, the α-proton of the lysine residue will have a specific chemical shift that confirms the amino acid's integrity.

Similarly, the ¹³C NMR spectrum will show characteristic resonances for the carbonyl carbons of the Boc and acetyl groups, as well as the carboxylic acid and the individual carbons of the lysine chain.

Mass Spectrometry (MS) for Molecular Identity and Peptide Sequence Validation

Mass spectrometry (MS) is indispensable for confirming the molecular weight of Nε-Acetyl-Nα-Boc-L-lysine and for sequencing peptides that incorporate this modified amino acid. nih.gov

For Nε-Acetyl-Nα-Boc-L-lysine itself, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine its molecular mass with high accuracy, confirming the presence of both the Boc and acetyl groups.

In the analysis of acetylated peptides, tandem mass spectrometry (MS/MS) is crucial. nih.gov A peptide containing an acetylated lysine will have a mass increase of 42.0106 Da compared to its unmodified counterpart. nih.gov During MS/MS fragmentation, the location of the acetylation can be pinpointed. The fragmentation of the peptide backbone generates a series of b- and y-ions. The mass shift of 42.0106 Da on the fragment ions containing the acetylated lysine residue confirms its specific location within the peptide sequence. nih.gov Furthermore, acetylated lysine residues can produce diagnostic immonium ions at m/z 126.1 and 143.1, which serve as reporters for the presence of this modification. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for Acetylated Lysine Residues

| Parameter | Value | Reference |

| Mass Shift of Acetylation | +42.0106 Da | nih.gov |

| Diagnostic Immonium Ion 1 | m/z 126.1 | nih.govresearchgate.net |

| Diagnostic Immonium Ion 2 | m/z 143.1 | nih.gov |

Emerging Analytical Methodologies for Acetylated Peptides

The field of acetylated peptide analysis is continually evolving, with new methods emerging to enhance sensitivity, throughput, and the depth of characterization.

Advanced mass spectrometry techniques, such as high-resolution Orbitrap mass analyzers, allow for very accurate mass measurements, which can help distinguish acetylation from other modifications with similar nominal masses, like trimethylation. nih.gov Data-independent acquisition (DIA) is a mass spectrometric approach that offers high-throughput and reproducible quantification of post-translational modifications, including acetylation. nih.gov

Alternative ionization techniques in mass spectrometry, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), have shown promise for improving the detection and fragmentation of acetylated peptides, sometimes providing complementary information to traditional ESI. mdpi.comresearchgate.net

Furthermore, enrichment strategies are critical for the analysis of acetylated peptides in complex biological samples. Immunoaffinity enrichment using anti-acetyllysine antibodies is a widely used method to selectively isolate acetylated peptides prior to LC-MS/MS analysis. researchgate.netnih.govnih.gov This approach significantly increases the chances of identifying and quantifying low-abundance acetylated species.

The development of novel chemical derivatization strategies and specialized chromatographic materials continues to push the boundaries of what is possible in the analysis of Nε-Acetyl-Nα-Boc-L-lysine and its synthetic products, ensuring ever-increasing levels of analytical detail and confidence.

Future Perspectives and Innovations in Nepsilon Acetyl Nalpha Boc L Lysine Research

Expanding Applications in Multivalent Ligand Design

Multivalent ligands, which present multiple copies of a binding motif, often exhibit significantly enhanced affinity and specificity for their biological targets compared to their monovalent counterparts. Nepsilon-Acetyl-Nalpha-Boc-L-lysine serves as a valuable scaffold for the synthesis of such constructs. The acetylated epsilon-amino group can mimic acetylated lysine (B10760008) residues in proteins, which are recognition sites for various protein domains, while the alpha-amino group, after deprotection of the Boc group, can be used for further conjugation or extension of the molecular framework.

Future research is expected to focus on utilizing this compound to create more complex and potent multivalent ligands for a variety of applications, including:

Targeted Drug Delivery: Designing ligands that can specifically bind to receptors overexpressed on diseased cells, thereby concentrating therapeutic agents at the site of action and minimizing off-target effects.

Diagnostic Imaging: Developing probes that can bind to specific biomarkers with high avidity, enabling more sensitive and accurate imaging of diseases. iaea.org

Modulation of Cellular Signaling: Creating molecules that can cluster cell surface receptors, thereby activating or inhibiting specific signaling pathways.

Contribution to Novel Epigenetic Modulator Development

Lysine acetylation is a pivotal post-translational modification that plays a crucial role in regulating gene expression and other cellular processes. nih.govoncotarget.com Enzymes that add (lysine acetyltransferases, KATs) or remove (lysine deacetylases, KDACs) acetyl groups are key players in this regulatory network and are implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govoncotarget.comfrontiersin.orgnih.gov

This compound is an important tool for developing novel epigenetic modulators. The N-acetyllysine moiety can serve as a mimic of the natural substrate for these enzymes, facilitating the design of inhibitors or probes. Future research in this area will likely involve:

High-Throughput Screening: Using this compound derivatives in high-throughput screening assays to identify small molecules that can inhibit or activate KATs and KDACs.

Structure-Based Drug Design: Employing the compound in co-crystallization studies with target enzymes to elucidate the molecular basis of their interaction and guide the design of more potent and selective inhibitors. mdpi.com

Chemical Probes: Synthesizing probes based on this scaffold to study the function and regulation of lysine acetylation in living cells.

Advancements in Large-Scale Production and Process Chemistry

The increasing demand for this compound in both academic research and industrial applications necessitates the development of more efficient and scalable synthetic methods. While current methods exist, they can be multi-step and require significant purification. pharm.or.jpgoogle.com

Innovations in process chemistry are crucial for making this valuable compound more accessible. Future advancements are anticipated in:

Greener Synthesis: Developing more environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents. acs.org

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the selective acetylation and protection of lysine, which could offer higher selectivity and milder reaction conditions.

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

A comparison of traditional and potential future synthetic approaches highlights the drive for improved efficiency and sustainability.

| Aspect | Traditional Synthesis | Future Innovations |

| Reagents | Often involves multiple protection/deprotection steps with potentially hazardous chemicals. pharm.or.jp | Utilization of enzymatic catalysts and greener solvents. acs.org |

| Process | Typically conducted in batch reactors, which can be time-consuming and difficult to scale. | Implementation of continuous flow chemistry for higher throughput and better control. |

| Purification | May require extensive chromatography to remove byproducts and impurities. pharm.or.jp | Simplified purification due to higher selectivity of enzymatic reactions or in-line purification in flow systems. |

| Yield & Purity | Yields and purity can be variable and dependent on the specific method used. pharm.or.jp | Aim for consistently high yields and purity with reduced waste generation. |

Integration into Synthetic Biology and Biomedical Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound can be integrated into synthetic biology workflows to create novel biomolecules and materials. For instance, it can be incorporated into peptides and proteins to study the effects of lysine acetylation on their structure and function. nih.gov

In biomedical engineering, this compound can be used to functionalize biomaterials, such as hydrogels and nanoparticles, to improve their biocompatibility and targeting capabilities. The acetyl group can modulate interactions with cells and tissues, while the Boc-protected amine provides a handle for further chemical modification. Future applications in this interdisciplinary field could include:

Engineered Tissues: Developing scaffolds that mimic the natural extracellular matrix and promote tissue regeneration by presenting specific acetylated lysine cues.

Smart Drug Delivery Systems: Creating nanoparticles that can release their therapeutic payload in response to changes in the local enzymatic activity related to lysine acetylation.

Biosensors: Designing sensors that can detect changes in lysine acetylation levels as a diagnostic marker for disease.

Q & A

What are the critical considerations for synthesizing Nepsilon-Acetyl-Nalpha-Boc-L-lysine with high purity?

Methodological Answer:

The synthesis involves sequential protection of lysine’s ε- and α-amino groups. First, the α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 9–10) to form Nalpha-Boc-L-lysine. The ε-amino group is then acetylated using acetic anhydride in a polar aprotic solvent (e.g., DMF or THF) with catalytic DMAP. Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Key challenges include avoiding over-acetylation and ensuring complete removal of unreacted reagents, which can be monitored via TLC (Rf ~0.3–0.4 in ethyl acetate) or HPLC (C18 column, UV detection at 220 nm) .

How do researchers validate the regioselectivity of acetylation and Boc protection in this compound?

Methodological Answer:

Regioselectivity is confirmed using nuclear magnetic resonance (NMR) spectroscopy. The ¹H-NMR spectrum should show distinct peaks for the Boc group (tert-butyl protons at δ 1.4 ppm) and acetyl group (methyl protons at δ 2.0 ppm). For ε-acetylation, the α-amino proton signal (δ 3.0–3.2 ppm) is absent, confirming protection. ¹³C-NMR can resolve carbonyl signals: Boc carbonyl at ~155 ppm and acetyl carbonyl at ~170 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (e.g., [M+H]+ at m/z 288.3 for C₁₃H₂₅N₂O₅). Discrepancies in regiochemistry may arise from incomplete protection, requiring iterative purification steps .

What experimental strategies address solubility challenges of this compound in peptide synthesis?

Methodological Answer:

The compound’s solubility varies by solvent polarity. In solid-phase peptide synthesis (SPPS), it is typically dissolved in DMF or DCM (10–20 mM). For difficult couplings, additives like HOBt or HOAt (1–5 eq) improve solubility and reduce racemization. In solution-phase synthesis, co-solvents (e.g., DMSO:THF 1:4) or elevated temperatures (40–50°C) enhance dissolution. Precipitation in cold diethyl ether or tert-butyl methyl ether is used for isolation. Solubility profiles should be pre-characterized via dynamic light scattering (DLS) or nephelometry to optimize reaction conditions .

How does the stability of this compound under acidic or basic conditions influence its use in peptide elongation?

Methodological Answer:

The Boc group is labile under strong acidic conditions (e.g., TFA >95% for 1–2 hours), while the acetyl group is stable. This differential stability allows selective deprotection of the α-amino group during peptide elongation. However, prolonged exposure to bases (e.g., piperidine in Fmoc chemistry) may hydrolyze the acetyl group. Stability studies using pH-controlled buffers (e.g., pH 2–12, 25–37°C) with HPLC monitoring are recommended. For sensitive sequences, orthogonal protection (e.g., Alloc for ε-amine) or photolabile groups may be substituted .

What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 119–123°C vs. 130–135°C) often arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) can identify polymorphs, while thermogravimetric analysis (TGA) quantifies solvent content. For spectral data, cross-validation using high-resolution FT-IR (e.g., carbonyl stretches at 1650–1750 cm⁻¹) and 2D NMR (HSQC, HMBC) clarifies structural ambiguities. Researchers should reference standardized protocols (e.g., USP <851> for spectroscopy) and compare data against authenticated samples from peer-reviewed sources .

How is this compound utilized in studying lysine acetylation’s regulatory roles in protein complexes?

Advanced Research Focus:

This compound serves as a stable analog of acetylated lysine residues in in vitro studies. For example, it is incorporated into histone peptides via SPPS to mimic post-translational acetylation. These peptides are used in binding assays (e.g., surface plasmon resonance) to quantify interactions with bromodomains or deacetylases (HDACs). Competitive inhibition studies with SAHA (suberoylanilide hydroxamic acid) or MS-275 can elucidate acetylation-dependent regulatory mechanisms in chromatin remodeling .

What advanced mass spectrometry workflows characterize site-specific incorporation of this compound in proteomic studies?

Advanced Research Focus:

After enzymatic digestion (trypsin/Lys-C), LC-MS/MS with electron transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) preserves post-translational modifications. Data-independent acquisition (DIA) or targeted parallel reaction monitoring (PRM) quantifies acetylation stoichiometry. Software tools like MaxQuant or Proteome Discoverer annotate modified peptides using custom databases that include the compound’s exact mass (288.3 Da) and fragmentation patterns. False-discovery rates (FDR <1%) are controlled via decoy databases .

How do researchers evaluate the compound’s compatibility with enzymatic or chemical ligation strategies?

Advanced Research Focus:

Compatibility with sortase-mediated ligation or native chemical ligation (NCL) requires testing under reducing conditions (e.g., TCEP) and varying pH. For example, the acetyl group may sterically hinder sortase recognition motifs (e.g., LPXTG). Kinetic assays (stopped-flow UV-Vis) monitor ligation efficiency, while circular dichroism (CD) assesses secondary structure integrity post-modification. Alternative strategies include using thioester analogs or photo-cleavable linkers to bypass incompatibilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.